Isopropyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
PROPAN-2-YL 7-METHYL-2,4-DIOXO-1-(2-PHENYLETHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the pyridopyrimidine class. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a phenylethyl group, and a propan-2-yl ester. Compounds of this class are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 7-METHYL-2,4-DIOXO-1-(2-PHENYLETHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of a pyrimidine derivative with a phenylethylamine under acidic conditions, followed by esterification with propan-2-ol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 7-METHYL-2,4-DIOXO-1-(2-PHENYLETHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
PROPAN-2-YL 7-METHYL-2,4-DIOXO-1-(2-PHENYLETHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular processes, leading to therapeutic effects. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: Known for their antitumor activity and enzyme inhibition properties.
Pyrido[3,4-d]pyrimidines: Studied for their therapeutic potential in various diseases.
Uniqueness
PROPAN-2-YL 7-METHYL-2,4-DIOXO-1-(2-PHENYLETHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific structural features, such as the phenylethyl group and propan-2-yl ester, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
propan-2-yl 7-methyl-2,4-dioxo-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H21N3O4/c1-12(2)27-19(25)15-11-16-17(21-13(15)3)23(20(26)22-18(16)24)10-9-14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H,22,24,26) |
InChI Key |
OCIJAZMGJYXZLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=O)NC(=O)N(C2=N1)CCC3=CC=CC=C3)C(=O)OC(C)C |
Origin of Product |
United States |
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